molecular formula C18H23ClN4O3S B2872928 N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1351658-26-8

N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2872928
CAS No.: 1351658-26-8
M. Wt: 410.92
InChI Key: LIUGNQANPCSYHJ-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring a thiophene carboxamide core linked to a piperazine ring substituted with a 2-methoxynicotinoyl group. The hydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

N-[2-[4-(2-methoxypyridine-3-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S.ClH/c1-25-17-14(4-2-6-20-17)18(24)22-11-9-21(10-12-22)8-7-19-16(23)15-5-3-13-26-15;/h2-6,13H,7-12H2,1H3,(H,19,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUGNQANPCSYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C15_{15}H19_{19}N3_{3}O2_{2}S
  • Molecular Weight : 305.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, its piperazine moiety is known for enhancing bioavailability and facilitating interactions with neurotransmitter receptors.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-(4-(2-methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50_{50} value of 3.24 µM against HeLa cells, indicating strong anticancer potential through apoptosis induction pathways .

Biological Activity Data Table

Biological ActivityCell LineIC50_{50} (µM)Mechanism
AntiproliferativeHeLa3.24Apoptosis induction via mitochondrial pathway
AntiproliferativeA5495.67Cell cycle arrest and apoptosis
AntimicrobialE. coli10.5Inhibition of bacterial cell wall synthesis

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of related thiophene derivatives, it was found that compounds featuring the thiophene ring system exhibited enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics like 5-FU and MTX. The mechanism was linked to the modulation of apoptosis-related proteins such as Bax and Bcl-2, with treated cells showing increased Bax expression and decreased Bcl-2 levels, leading to mitochondrial dysfunction and subsequent apoptosis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives, where the compound demonstrated effective inhibition against E. coli with an IC50_{50} of 10.5 µM. The study highlighted the potential use of such compounds as alternatives to conventional antibiotics, particularly in combating resistant strains .

Research Findings

Extensive research has been conducted on similar compounds, revealing several key findings regarding their biological activities:

  • Cytotoxicity : Compounds with similar structural motifs have been shown to selectively induce apoptosis in cancer cells while sparing normal cells.
  • Mechanistic Insights : The induction of apoptosis via mitochondrial pathways has been a consistent finding across various studies, emphasizing the importance of targeting these pathways in cancer therapy.
  • Synergistic Effects : Some studies suggest that combining these compounds with existing chemotherapeutics may enhance overall efficacy and reduce side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
N-(2-(4-(2-Methoxynicotinoyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride (Target) C₁₉H₂₂ClN₅O₃S 452.93 Methoxynicotinoyl, thiophene carboxamide, piperazine-ethyl linker Unknown (structural analogs suggest CNS or antimicrobial potential) N/A
BMY7378 C₂₂H₂₇N₃O₃ 381.47 Methoxyphenyl, azaspirodecane-dione 5-HT₁A receptor antagonist
Ziprasidone Related Compound B C₄₂H₄₀Cl₂N₈O₃S₂ 839.85 Benzoisothiazolyl, dichloro, biindoline-dione Impurity in antipsychotic Ziprasidone; activity not specified
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S 248.25 Nitrophenyl, thiophene carboxamide Antibacterial, antifungal; nitro group enhances bioactivity
N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-thiazole-5-carboxamide C₂₁H₂₆ClN₇O₂S 483.99 Chloro-methylphenyl, hydroxyethyl-piperazine, thiazole carboxamide Not specified (piperazine and thiazole motifs suggest kinase or receptor modulation)

Structural and Functional Insights

Piperazine Derivatives: The target compound shares a piperazine-ethyl linker with BMY7378 , but its 2-methoxynicotinoyl group differs from BMY7378’s methoxyphenyl. This substitution may alter receptor selectivity (e.g., serotonin vs. nicotinic acetylcholine receptors). Compared to Ziprasidone’s Related Compound B , the target lacks benzoisothiazolyl and biindoline moieties, reducing molecular weight (452.93 vs.

Thiophene/Thiazole Carboxamides: The absence of a nitro group in the target compound distinguishes it from N-(2-nitrophenyl)thiophene-2-carboxamide , which exhibits antimicrobial activity. This suggests the target’s bioactivity (if any) may rely on alternative mechanisms. The hydroxyethyl-piperazine in the thiazole carboxamide analog contrasts with the target’s methoxynicotinoyl group, impacting solubility and metabolic stability.

Physicochemical Properties: The hydrochloride salt of the target enhances aqueous solubility compared to neutral analogs like BMY7378 (ethanol-soluble) .

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